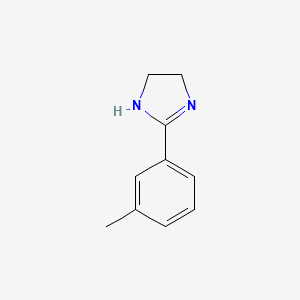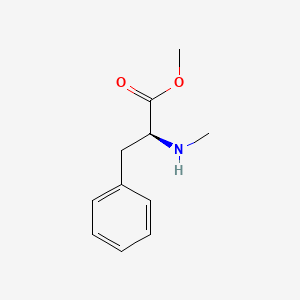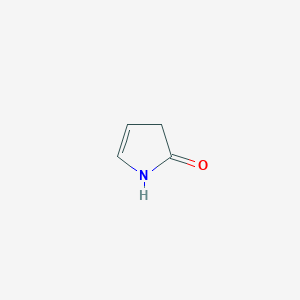
1H-Pyrrol-2(3H)-one
Overview
Description
1H-Pyrrol-2(3H)-one, also known as 2-Pyrrolidinone, is a heterocyclic organic compound with the molecular formula C₄H₅NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is a lactam, which is a cyclic amide, and it plays a significant role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2(3H)-one can be synthesized through several methods. One common method involves the cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Another method includes the reduction of succinimide using lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of succinimide. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinimide.
Reduction: Reduction of this compound can yield pyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Succinimide.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of several natural products.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrol-2(3H)-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a precursor to neurotransmitters such as gamma-aminobutyric acid (GABA). Its derivatives may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Pyrrolidine: A fully saturated analog of 1H-Pyrrol-2(3H)-one.
Succinimide: An oxidized form of this compound.
2-Pyrrolidinone: Another name for this compound, emphasizing its lactam structure.
Uniqueness: this compound is unique due to its lactam structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,3-dihydropyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESAWGOYVNHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



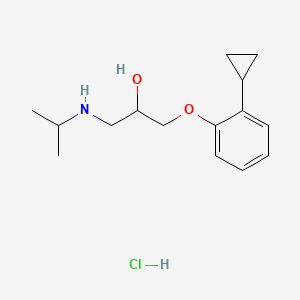

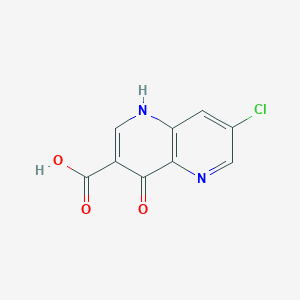

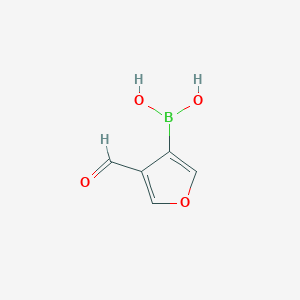
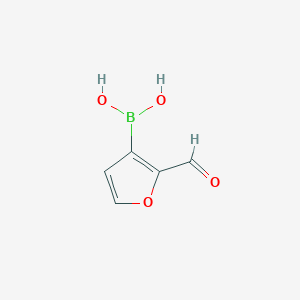


![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)
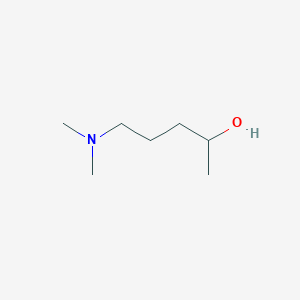
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)
